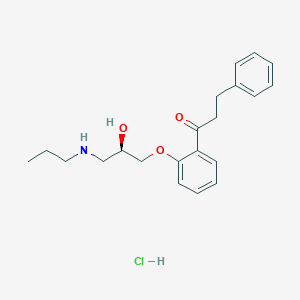
(r)-(+)-Propafenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(r)-(+)-Propafenone hydrochloride is a pharmaceutical compound used to treat arrhythmia, a condition where the heart beats irregularly. It is a class Ic antiarrhythmic drug that works by blocking sodium channels in the heart, thereby slowing down the electrical activity that causes irregular heartbeats.
作用機序
The mechanism of action of (r)-(+)-Propafenone hydrochloride involves the blockade of sodium channels in the heart. This slows down the electrical activity that causes irregular heartbeats, thereby restoring normal heart rhythm. In addition, (r)-(+)-Propafenone hydrochloride also blocks potassium channels, which prolongs the action potential in the heart and further stabilizes the heart rhythm.
生化学的および生理学的効果
The biochemical and physiological effects of (r)-(+)-Propafenone hydrochloride include a decrease in heart rate, a decrease in the frequency and severity of arrhythmias, and an improvement in cardiac function. However, (r)-(+)-Propafenone hydrochloride may also have some negative effects on the heart, such as proarrhythmic effects and the potential for drug interactions.
実験室実験の利点と制限
The advantages of using (r)-(+)-Propafenone hydrochloride in lab experiments include its well-established antiarrhythmic properties, its ability to block both sodium and potassium channels in the heart, and its potential for use in the treatment of other cardiovascular diseases. However, the limitations of using (r)-(+)-Propafenone hydrochloride in lab experiments include its potential for proarrhythmic effects and the need for careful monitoring of drug interactions.
将来の方向性
For the study of (r)-(+)-Propafenone hydrochloride include the investigation of its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure. In addition, further research is needed to better understand the proarrhythmic effects of (r)-(+)-Propafenone hydrochloride and to develop strategies for minimizing these effects. Finally, the development of new and more effective antiarrhythmic drugs based on the mechanism of action of (r)-(+)-Propafenone hydrochloride is an important area of future research.
合成法
The synthesis method of (r)-(+)-Propafenone hydrochloride involves the conversion of 1-(2-hydroxyphenyl)-2-(propylamino)propan-1-one to (r)-(+)-Propafenone hydrochloride. This is achieved through a series of chemical reactions, including the reduction of the ketone group to a secondary alcohol, the protection of the hydroxyl group, and the resolution of the racemic mixture to obtain the desired enantiomer.
科学的研究の応用
(r)-(+)-Propafenone hydrochloride has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating various types of arrhythmias, including atrial fibrillation, ventricular tachycardia, and supraventricular tachycardia. In addition, (r)-(+)-Propafenone hydrochloride has been investigated for its potential use in the treatment of other cardiovascular diseases, such as hypertension and heart failure.
特性
CAS番号 |
107381-35-1 |
|---|---|
製品名 |
(r)-(+)-Propafenone hydrochloride |
分子式 |
C21H28ClNO3 |
分子量 |
377.9 g/mol |
IUPAC名 |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/t18-;/m1./s1 |
InChIキー |
XWIHRGFIPXWGEF-GMUIIQOCSA-N |
異性体SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
正規SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



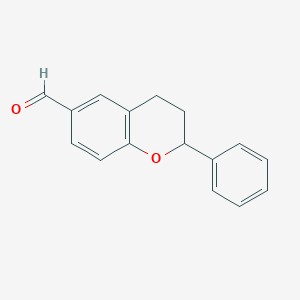
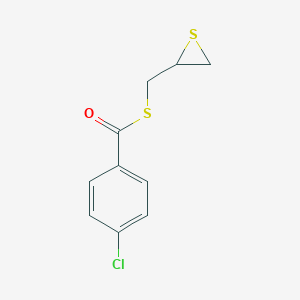
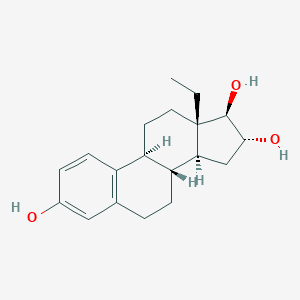
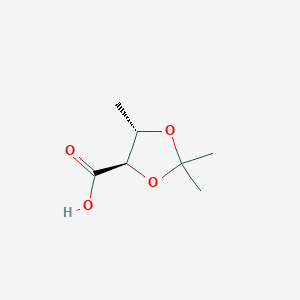
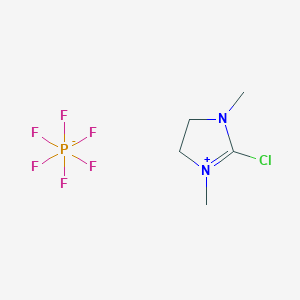
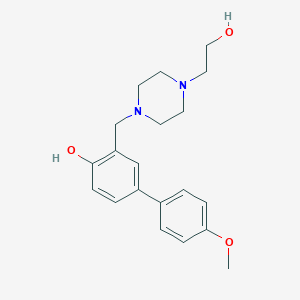
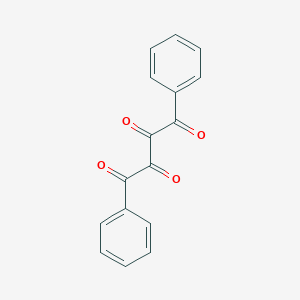
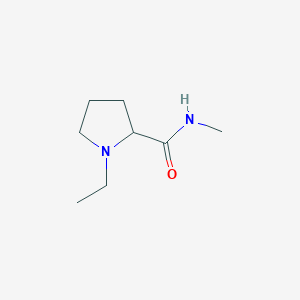
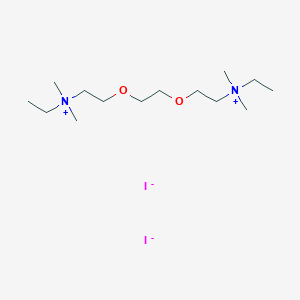
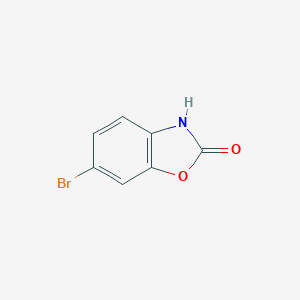
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
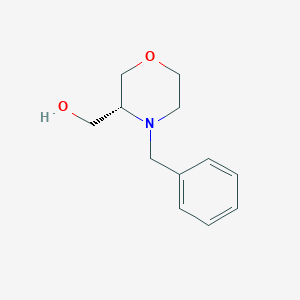
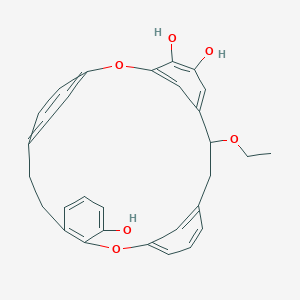
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)